2,3,5,6-Tetrafluoro-4-methoxybenzoic acid
Overview
Description
2,3,5,6-Tetrafluoro-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H4F4O3 and its molecular weight is 224.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
- 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid, through its derivatives, plays a role in various chemical reactions. For instance, mercuration reactions of similar compounds have been observed under specific conditions, yielding different mercurated products (Deacon & O'donoghue, 1980).
- The electrochemical reduction of fluorinated aromatic carboxylic acids, including compounds similar to this compound, has been studied, demonstrating selective reductions to produce various fluorinated compounds (Drakesmith, 1972).
Material Science and Polymer Chemistry
- In the field of material science, derivatives of this compound have been used in synthesizing liquid crystalline copolymers. These copolymers show unique thermal properties and structural characteristics, important for various applications in material science (Yonetake, Takahashi, Masuko, & Mitsuru, 1998).
- The compound has been utilized in the optimized synthesis of tetrafluoroterephthalic acid, a crucial linking ligand in the construction of new coordination polymers and metal-organic frameworks, highlighting its importance in advanced material development (Orthaber et al., 2010).
Pharmaceutical and Biochemical Research
- In the realm of pharmaceutical research, related fluorinated compounds have been studied for their potential applications in medicinal chemistry. For example, the synthesis and characterization of specific fluorinated aniline derivatives from similar compounds demonstrate the relevance of these compounds in the development of pharmaceutical intermediates (Wang Wei-jie, 2008).
Organic Chemistry and Molecular Interactions
- Studies on the formation of radical zwitterions from methoxylated benzoic acids, including compounds structurally related to this compound, contribute to the understanding of electron transfer reactions in organic chemistry (Steenken, O'Neill, & Schulte‐Frohlinde, 1977).
- Intramolecular hydrogen bonding in resonance‐stabilized systems has been investigated using derivatives of methoxybenzoic acid. These studies offer insights into the dynamics of molecular interactions and bonding, essential for various applications in chemistry and biochemistry (Schmiedekamp-Schneeweis & Payne, 1998).
Mechanism of Action
Target of Action
The primary target of 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid is Galectin-3 , a galactose-specific lectin . Galectin-3 plays a crucial role in various biological processes, including cell-cell adhesion, cell-matrix interactions, macrophage activation, and apoptosis .
Mode of Action
This interaction could potentially influence the functions of Galectin-3, thereby affecting the processes it is involved in, such as cell adhesion and macrophage activation .
Biochemical Pathways
Given its interaction with galectin-3, it can be inferred that the compound may influence pathways related to cell adhesion, cell-matrix interactions, and macrophage activation .
Result of Action
Its interaction with galectin-3 suggests that it may influence cellular processes such as cell adhesion and macrophage activation .
Biochemical Analysis
Biochemical Properties
2,3,5,6-Tetrafluoro-4-methoxybenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit certain enzymes, such as protein farnesyltransferase and geranylgeranyltransferase, which are involved in post-translational modifications of proteins . The interactions between this compound and these enzymes are primarily based on its ability to bind to the active sites, thereby preventing the enzymes from catalyzing their respective reactions.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding prevents the enzymes from interacting with their natural substrates, leading to a decrease in enzymatic activity. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term exposure to this compound has been shown to cause sustained changes in cellular function, including alterations in metabolic activity and gene expression . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound are dose-dependent. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal metabolic processes . These findings highlight the importance of careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and the levels of key metabolites within the cell . The compound’s interactions with metabolic enzymes can also influence the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can also be influenced by its chemical properties, such as solubility and affinity for different biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization of this compound within the cell can determine its specific biochemical effects and interactions with other biomolecules.
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSDDXXQRTVVDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359223 | |
Record name | 2,3,5,6-tetrafluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3153-01-3 | |
Record name | 2,3,5,6-tetrafluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.